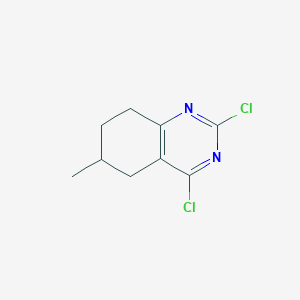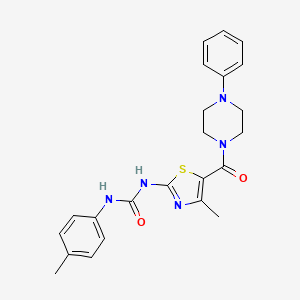
1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a derivative of phenyl thiazolyl urea, which is a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a thiazolyl urea moiety and phenyl groups, which are important for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of urea derivatives by reacting isocyanates with amines or by coupling carbonyl-containing compounds with amines. For instance, in the synthesis of N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-phenyl ureas, various phenyl ureas were designed and synthesized, and their structures were confirmed using techniques such as 1H NMR, IR, and HRMS . Similarly, 1,3-disubstituted ureas were synthesized by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of phenyl thiazolyl urea derivatives is crucial for their biological activity. The presence of a thiazole ring and phenyl groups is a common feature among these compounds. The structure-activity relationship (SAR) can be studied using 3D-QSAR models to predict biological activity based on molecular structure, as demonstrated in the synthesis of N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-phenyl ureas .
Chemical Reactions Analysis
The chemical reactivity of phenyl thiazolyl urea derivatives is influenced by the functional groups present in the molecule. These compounds can exhibit various biological activities, such as insecticidal and fungicidal properties, as seen in some of the synthesized N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-phenyl ureas . The specific reactions and interactions at the molecular level that confer these properties would be an important area of study for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, can affect their biological efficacy. For example, the solubility of 1,3-disubstituted ureas in water was found to be in the range of 45-85 µmol/l, which is relevant for their inhibitory activity against human soluble epoxide hydrolase (sEH) . The lipophilicity, represented by the clog P value, is another important property that can influence the antibacterial activity of phenyl thiazolyl urea derivatives, as seen in the case of 3,4-difluorophenyl 5-cyanothiazolylurea .
Scientific Research Applications
The compound "1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea" is part of a broader class of chemical entities known for their varied applications in scientific research. These compounds, characterized by their structural complexity, often possess unique biological activities that make them of interest in medicinal chemistry, material science, and biochemistry. While the specific applications of this compound were not directly found, insights can be drawn from the scientific applications of structurally related compounds such as ureas, benzothiazoles, and phenylpiperazine derivatives.
Ureas in Drug Design
Ureas exhibit significant biological activities due to their unique hydrogen-binding capabilities, making them crucial in drug-target interactions. Their incorporation into small molecules can modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, suggesting the potential utility of our compound in drug development (Jagtap et al., 2017).
Benzothiazoles' Biological Importance
Benzothiazoles, closely related to thiazolyl compounds, have a broad spectrum of biological activities. Their derivatives, including (thio)ureabenzothiazoles, have shown potential as therapeutic agents in medicinal chemistry, highlighting their importance in the development of fungicides, herbicides, and treatments for diseases like rheumatoid arthritis and systemic lupus erythematosus (Rosales-Hernández et al., 2022).
Phenylpiperazine Derivatives in Therapeutics
Phenylpiperazine is a versatile scaffold used in medicinal chemistry, with recent derivatives reaching late-stage clinical trials for the treatment of CNS disorders. This indicates the "druglikeness" of phenylpiperazine derivatives, suggesting that our compound could be explored for its therapeutic potentials across various medical fields beyond CNS disorders (Maia et al., 2012).
properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-8-10-18(11-9-16)25-22(30)26-23-24-17(2)20(31-23)21(29)28-14-12-27(13-15-28)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQTVCEKVFSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

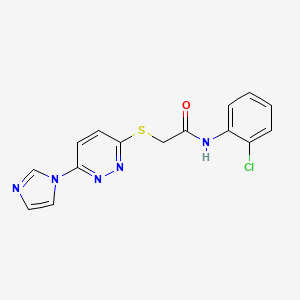
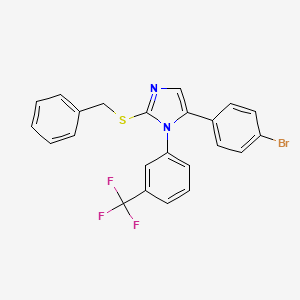
![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)
![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)


![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

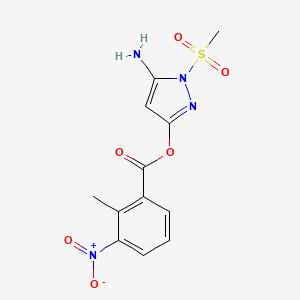
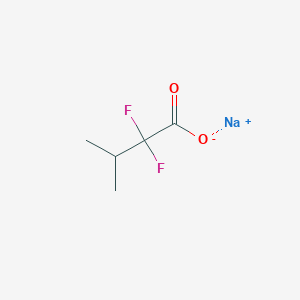
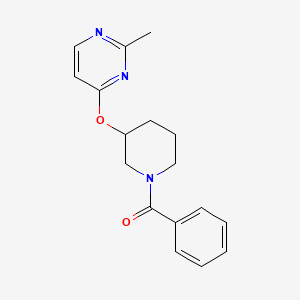
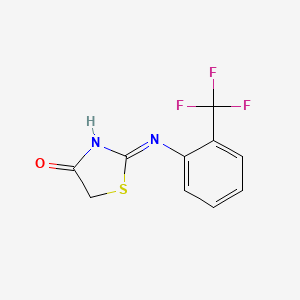
![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)
